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molecular formula C6H8O B8469916 Benzene water CAS No. 50412-08-3

Benzene water

Cat. No. B8469916
M. Wt: 96.13 g/mol
InChI Key: VEFXTGTZJOWDOF-UHFFFAOYSA-N
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Patent
US05643931

Procedure details

Concentrated hydrochloric acid (45 ml) and ice were added to 21.7 g of 4,4'-thiodianiline to which, with ice-cooling, was subsequently added dropwise 50 ml of aqueous solution of 15.2 g sodium nitrite spending 30 minutes. Five minutes thereafter, the reaction mixture was neutralized with sodium carbonate and added dropwise to 250 ml of ice-cooled water-benzene (3:2) solution containing 22.4 g of copper (I) cyanide and 38.2 g of potassium cyanide. The reaction mixture was stirred for 2 hours while ice-cooling and then mixed with ethyl acetate to remove insoluble materials by filtration. The resulting organic layer was washed with saturated sodium chloride aqueous solution and dried over anhydrous magnesium sulfate. The solvent was evaporated under a reduced pressure, and the resulting residue was subjected to silica gel chromatography and to obtain 11.7 g of bis(4-cyanophenyl) sulfide from fractions of chloroform elution.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
21.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
copper (I) cyanide
Quantity
22.4 g
Type
reactant
Reaction Step Six
Quantity
38.2 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[S:2]([C:10]1[CH:16]=[CH:15][C:13](N)=[CH:12][CH:11]=1)[C:3]1[CH:9]=[CH:8][C:6](N)=[CH:5][CH:4]=1.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+].[Cu][C:28]#[N:29].[C-:30]#[N:31].[K+]>C(OCC)(=O)C.O.C1C=CC=CC=1>[C:30]([C:6]1[CH:8]=[CH:9][C:3]([S:2][C:10]2[CH:16]=[CH:15][C:13]([C:28]#[N:29])=[CH:12][CH:11]=2)=[CH:4][CH:5]=1)#[N:31] |f:2.3,4.5.6,8.9,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C1=CC=CC=C1
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Name
Quantity
21.7 g
Type
reactant
Smiles
S(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1
Step Three
Name
aqueous solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
15.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
ice
Quantity
250 mL
Type
reactant
Smiles
Step Six
Name
copper (I) cyanide
Quantity
22.4 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
38.2 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours while ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
Five minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
The resulting organic layer was washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under a reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)SC1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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